4-Deoxy-alpha-D-glucose
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Overview
Description
4-Deoxy-Alpha-D-Glucose is a deoxy sugar, which means it is a glucose molecule that has had one of its hydroxyl groups replaced by a hydrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxy-Alpha-D-Glucose can be achieved through various methods. One common approach involves the reduction of 4-deoxy-4-nitro-D-glucose using hydrogen in the presence of a palladium catalyst. Another method involves the use of glucose oxidase, which oxidizes D-glucose to D-glucono-δ-lactone and hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Deoxy-Alpha-D-Glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 4-deoxy-D-gluconic acid or reduced to form 4-deoxy-D-glucitol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include 4-deoxy-D-gluconic acid, 4-deoxy-D-glucitol, and various halogenated derivatives .
Scientific Research Applications
4-Deoxy-Alpha-D-Glucose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study glucose metabolism and transport in cells.
Mechanism of Action
The mechanism of action of 4-Deoxy-Alpha-D-Glucose involves its uptake by glucose transporters in cells. Once inside the cell, it is phosphorylated by hexokinase to form 4-deoxy-4-phosphate-D-glucose, which cannot be further metabolized. This leads to the inhibition of glycolysis and a decrease in ATP production, ultimately causing cell death in rapidly dividing cells such as cancer cells .
Comparison with Similar Compounds
2-Deoxy-D-Glucose: Similar to 4-Deoxy-Alpha-D-Glucose, but with the hydroxyl group removed from the second carbon.
3-Deoxy-D-Glucose: The hydroxyl group is removed from the third carbon.
6-Deoxy-D-Glucose: The hydroxyl group is removed from the sixth carbon.
Uniqueness: this compound is unique in its specific inhibition of glycolysis at the fourth carbon position, making it particularly effective in targeting certain metabolic pathways that are crucial for the survival of cancer cells .
Properties
Molecular Formula |
C6H12O5 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2S,3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3-,4-,5+,6-/m0/s1 |
InChI Key |
HDEMQQHXNOJATE-AZGQCCRYSA-N |
Isomeric SMILES |
C1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O)CO |
Canonical SMILES |
C1C(OC(C(C1O)O)O)CO |
Origin of Product |
United States |
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